Benzyl 2-ethylhexyl adipate
Overview
Description
Benzyl 2-ethylhexyl adipate is an organic compound that belongs to the class of adipate esters. It is synthesized from benzyl alcohol, 2-ethylhexanol, and adipic acid. This compound is primarily used as a plasticizer, which enhances the flexibility, durability, and longevity of plastic materials. It is also utilized in various industrial applications due to its excellent plasticizing properties.
Mechanism of Action
Target of Action
Benzyl 2-ethylhexyl adipate, also known as Hexanedioic Acid 2-Ethylhexyl Phenylmethyl Ester , is primarily used as a plasticizer . Its primary targets are the materials it is added to, such as plastics and cosmetics . It enhances the flexibility, transparency, durability, and longevity of these materials .
Mode of Action
The compound interacts with its targets by integrating into the material structure, thereby increasing its flexibility and durability .
Biochemical Pathways
Similar compounds like phthalates and adipates are known to act as endocrine disruptors , mimicking or blocking the action of natural hormones .
Result of Action
The primary result of the action of this compound is the increased flexibility and durability of the materials it is added to . . Similar compounds have been linked to health problems such as endocrine disruption, reproductive abnormalities, and certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can be released into the environment due to its volatility and leaching properties . It’s also known that these compounds are very persistent in the environment , which can lead to widespread contamination. The presence of these compounds in the environment is a health concern due to their potential toxicity .
Biochemical Analysis
Biochemical Properties
Benzyl 2-ethylhexyl adipate is primarily used in proteomics research
Cellular Effects
Similar compounds such as phthalate esters and bis (2-ethylhexyl)adipate (DEHA) have been found to have substantial effects on various types of cells and cellular processes . They are known to have genotoxic and epigenetic effects, and can also impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds such as phthalate esters and DEHA are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Similar compounds such as phthalate esters and DEHA have been studied in this context . These studies have shown that the effects of these compounds can change over time, and that they can have long-term effects on cellular function in both in vitro and in vivo studies
Metabolic Pathways
Similar compounds such as DEHP are known to be metabolized through β-oxidation pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethylhexyl adipate involves the esterification of adipic acid with benzyl alcohol and 2-ethylhexanol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors equipped with distillation columns to remove water and unreacted starting materials. The process involves the continuous feeding of adipic acid, benzyl alcohol, and 2-ethylhexanol into the reactor, along with the acid catalyst. The reaction mixture is maintained at elevated temperatures, and the product is purified through distillation and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-ethylhexyl adipate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid, benzyl alcohol, and 2-ethylhexanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of adipic acid and other oxidation products.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed:
Hydrolysis: Adipic acid, benzyl alcohol, and 2-ethylhexanol.
Oxidation: Adipic acid and other oxidation products.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Benzyl 2-ethylhexyl adipate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins to enhance their flexibility and durability.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in medical devices and pharmaceutical formulations as a plasticizer and stabilizer.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Comparison with Similar Compounds
Benzyl 2-ethylhexyl adipate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer with similar properties but different molecular structure.
Diisononyl adipate: A plasticizer with a higher molecular weight and different alkyl chain structure, offering different plasticizing effects.
Dibutyl adipate: A lower molecular weight adipate ester with different plasticizing properties.
Uniqueness: this compound is unique due to its specific combination of benzyl and 2-ethylhexyl groups, which provide a balance of flexibility and durability in plasticized materials. Its ability to form stable complexes with drugs also makes it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
1-O-benzyl 6-O-(2-ethylhexyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-3-5-11-18(4-2)16-24-20(22)14-9-10-15-21(23)25-17-19-12-7-6-8-13-19/h6-8,12-13,18H,3-5,9-11,14-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUQSWGHJPCRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047528 | |
Record name | Benzyloctyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58394-64-2 | |
Record name | 1-(2-Ethylhexyl) 6-(phenylmethyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58394-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloctyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1-(2-ethylhexyl) 6-(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyloctyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2-ethylhexyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLOCTYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36J18786W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.